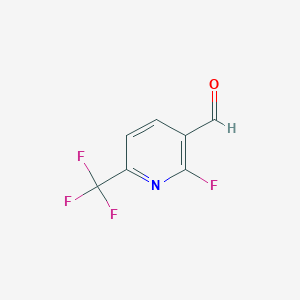

2-Fluoro-6-(trifluoromethyl)nicotinaldehyde

Description

Properties

IUPAC Name |

2-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOGYTSTILGDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Fluoro-6-(trifluoromethyl)nicotinaldehyde CAS number and identifiers

This guide details the technical specifications, synthetic pathways, and application protocols for 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde , a high-value heterocyclic building block in medicinal chemistry.

Part 1: Chemical Identity & Core Specifications

2-Fluoro-6-(trifluoromethyl)nicotinaldehyde is a trifunctionalized pyridine scaffold. Its utility stems from the orthogonal reactivity of its three substituents: the electrophilic aldehyde at C3, the nucleophile-labile fluorine at C2, and the lipophilic, metabolically stable trifluoromethyl group at C6.

Identifiers & Properties

| Parameter | Specification |

| Chemical Name | 2-Fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde |

| CAS Number | 1227599-54-3 |

| Molecular Formula | |

| Molecular Weight | 193.10 g/mol |

| MDL Number | MFCD18252276 |

| Physical State | Off-white to pale yellow solid (typically low-melting) |

| Solubility | Soluble in DCM, THF, MeOH, EtOAc; sparingly soluble in water |

| Stability | Air-sensitive (aldehyde oxidation); store under inert gas at 2–8°C |

Structural Analysis (Graphviz Visualization)

The following diagram illustrates the chemical structure and the electronic activation of the ring system.

Part 2: Synthetic Utility & Mechanisms

The strategic value of this compound lies in its ability to undergo regioselective heterocyclization . The C2-fluorine atom is highly activated for Nucleophilic Aromatic Substitution (

Primary Reaction Modes

-

Displacement (C2): Amines, thiols, and alkoxides can displace the fluorine atom under mild conditions (

-

Reductive Amination (C3): The aldehyde condenses with amines to form imines, which are reduced (e.g.,

) to secondary amines. -

Bicyclic Cascade: Reaction with dinucleophiles (e.g., hydrazine, amidines) triggers a cascade sequence—typically imine formation followed by intramolecular

cyclization—to yield fused ring systems like 1H-pyrazolo[3,4-b]pyridines .

Synthesis of the Core Scaffold

While commercially available, the compound is often synthesized from the corresponding acid to ensure freshness, as the aldehyde can oxidize to the acid over time.

Protocol: Reduction of 2-Fluoro-6-(trifluoromethyl)nicotinic acid

-

Precursor: 2-Fluoro-6-(trifluoromethyl)nicotinic acid (CAS 1105988-42-8).[1]

-

Reagents: Borane-THF complex (

) followed by PCC oxidation, or via the Weinreb amide. -

Self-Validating Check: The disappearance of the carboxylic acid -OH stretch (broad, 2500-3000

) and appearance of the sharp aldehyde C=O stretch (~1700

Part 3: Experimental Protocols

Protocol A: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This protocol demonstrates the "bifunctional" nature of the scaffold, using hydrazine to close a second ring.[2] This is a critical workflow for generating kinase inhibitor libraries.

Reagents:

-

Substrate: 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde (1.0 equiv)

-

Reactant: Hydrazine hydrate (or substituted hydrazine) (1.2 equiv)

-

Solvent: Ethanol or THF

-

Base: Triethylamine (

) (1.5 equiv)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 mmol of the aldehyde in 5 mL of anhydrous Ethanol. Cool to 0°C.

-

Addition: Add

followed by the dropwise addition of hydrazine. -

Mechanism Check: The solution will likely turn yellow/orange (imine formation).

-

Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. If precipitation does not occur, heat to reflux for 1 hour to drive the intramolecular

displacement of fluorine. -

Isolation: Cool to RT. The product, 3-substituted-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine , often precipitates. Filter and wash with cold ethanol.

-

Validation:

NMR should show loss of the C2-F signal (~ -60 to -70 ppm) and retention of the C6-

Protocol B: Reductive Amination (Fragment Coupling)

Used to link this pharmacophore to a secondary amine core (e.g., piperazine).

-

Imine Formation: Combine aldehyde (1 equiv) and amine (1 equiv) in DCE (Dichloroethane). Stir for 30 min.

-

Reduction: Add

(1.5 equiv). Stir overnight at RT. -

Quench: Quench with saturated

. Extract with DCM.

Part 4: Reaction Landscape Visualization

The following diagram maps the divergent synthetic pathways accessible from this single building block.

Part 5: Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store under Nitrogen or Argon. Aldehydes are prone to autoxidation to the carboxylic acid upon prolonged exposure to air.

-

Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water; fluorinated compounds can be persistent.

References

-

Sigma-Aldrich. 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde Product Sheet. Retrieved from

-

ChemicalBook. 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde Basic Information. Retrieved from

-

PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine (Analogous Structure Data). Retrieved from

-

Kiss, L. et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors.[3][4] Organic Letters, 10(9), 1835-1837.[3][4] Retrieved from

-

Marwaha, A. et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs. MDPI International Journal of Molecular Sciences. Retrieved from

Sources

- 1. 2-fluoro-6-(trifluoromethyl)aniline | Sigma-Aldrich [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Determining the Solubility Profile of 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde. Given the critical role of solubility in reaction kinetics, purification, formulation, and bioavailability, a thorough understanding of this compound's behavior in various organic solvents is paramount. This document moves beyond a simple data sheet to provide the foundational principles, detailed experimental protocols, and data interpretation strategies necessary for generating a robust and reliable solubility profile.

Introduction: The Significance of a Solubility Profile

2-Fluoro-6-(trifluoromethyl)nicotinaldehyde is a fluorinated pyridine derivative of interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group significantly influences its electronic properties, reactivity, and intermolecular interactions. Its solubility in organic solvents dictates its utility in various applications, from synthetic transformations to formulation development. A comprehensive solubility profile is not merely a list of numbers; it is a predictive tool that informs solvent selection for synthesis, crystallization, chromatography, and the preparation of dosing solutions for biological assays. The aqueous solubility of a compound, for instance, is a critical determinant of its potential bioavailability.[1][2]

Physicochemical Properties and Theoretical Solubility Considerations

While specific experimental data for 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde is not extensively published, we can infer its likely solubility behavior based on its structure and the established principles of solubility.

Structural Features:

-

Pyridine Ring: A polar heterocyclic aromatic ring.

-

Aldehyde Group: A polar, hydrogen bond-accepting group.

-

Fluorine Atom: An electronegative atom that can participate in dipole-dipole interactions.

-

Trifluoromethyl Group: A highly lipophilic and electron-withdrawing group.

The interplay of these functional groups results in a molecule with a moderate to low polarity. The general principle of "like dissolves like" suggests that 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde will exhibit higher solubility in solvents with similar polarity.[3]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[8][9] This technique measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature. The following is a detailed protocol for determining the solubility of 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde.

Experimental Protocol:

-

Preparation of Materials:

-

2-Fluoro-6-(trifluoromethyl)nicotinaldehyde (solid).

-

A range of organic solvents of interest (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).

-

Scintillation vials or other suitable glass containers with tight-fitting caps.

-

A calibrated analytical balance.

-

A temperature-controlled orbital shaker or rotator.

-

Syringe filters (0.45 µm or smaller) compatible with the chosen solvents.

-

Volumetric flasks and pipettes for dilutions.

-

An appropriate analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[10][11]

-

-

Procedure:

-

Add an excess amount of solid 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[8][12] It is advisable to determine the time to reach equilibrium by taking measurements at several time points (e.g., 4, 8, 24, and 48 hours) in a preliminary experiment.[12]

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde.

-

Perform the experiment in triplicate for each solvent to ensure the reliability of the results.[12]

-

Analytical Quantification:

A validated HPLC-UV method is often preferred for its specificity and sensitivity.[13][14] A standard curve should be prepared using known concentrations of 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde to accurately quantify the concentration in the experimental samples.

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A table is an effective way to summarize the quantitative results.

Table 1: Solubility of 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde in Various Organic Solvents at 25 °C (Template)

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Hexane | 1.89 | ||

| e.g., Toluene | 2.38 | ||

| e.g., Dichloromethane | 9.08 | ||

| e.g., Acetone | 20.7 | ||

| e.g., Ethanol | 24.5 | ||

| e.g., Acetonitrile | 37.5 | ||

| e.g., Methanol | 32.7 | ||

| e.g., DMSO | 46.7 |

Interpreting the Results:

The solubility data should be analyzed in the context of solvent properties. A plot of solubility versus the dielectric constant of the solvents can reveal trends related to polarity. Generally, a bell-shaped curve might be expected, with the peak solubility occurring in a solvent with polarity most closely matching that of the solute. Deviations from this trend can often be explained by specific intermolecular interactions, such as hydrogen bonding.

Caption: Interplay of solute and solvent properties governing solubility.

Conclusion: Practical Applications for the Researcher

This guide provides a robust framework for determining and interpreting the solubility profile of 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde. By systematically applying the described experimental protocols and theoretical considerations, researchers can:

-

Optimize Reaction Conditions: Select appropriate solvents to ensure reactants are in the solution phase, leading to improved reaction rates and yields.

-

Develop Purification Strategies: Choose suitable solvent systems for crystallization, extraction, and chromatography based on differential solubility.

-

Advance Formulation Development: For pharmaceutical applications, understanding solubility is the first step in designing effective delivery systems. A poorly soluble drug often presents significant challenges in achieving therapeutic concentrations.[1]

The principles and methodologies outlined herein are broadly applicable to other organic molecules, empowering scientists to make informed decisions in their research and development endeavors.

References

-

15 PMC - NIH.

-

8 PMC.

-

10 Computational Chemistry.

-

17 Scribd.

-

9 ResearchGate.

-

12 World Health Organization (WHO).

-

11 Improved Pharma.

-

19 Scribd.

-

20 Fisher Scientific.

-

13 Pharmacology Discovery Services.

-

21 Echemi.

-

14 ResearchGate.

-

22 TCI Chemicals.

-

Sigma-Aldrich.

-

1 INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

-

4 Wikipedia.

-

23 Reagent Database.

-

2 INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH | Scilit.

-

24 PubChem.

-

6 Journal of Materials Chemistry C (RSC Publishing).

-

[Hansen solubility parameters and the solubility parameter distance for PVDF, DMF, and H 2 O[25].]() ResearchGate.

-

7 Kinam Park.

-

26 Apollo Scientific.

-

Sigma-Aldrich.

-

27 EPA.

-

28 NIST X-Ray Photoelectron Spectroscopy Database.

-

25 ChemicalBook.

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. scilit.com [scilit.com]

- 3. chem.ws [chem.ws]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Adaptation of Hansen solubility parameter in evaluating transparency of composite materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 7. kinampark.com [kinampark.com]

- 8. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lifechemicals.com [lifechemicals.com]

- 11. improvedpharma.com [improvedpharma.com]

- 12. who.int [who.int]

- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 14. researchgate.net [researchgate.net]

- 15. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. scribd.com [scribd.com]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 19. scribd.com [scribd.com]

- 20. fishersci.com [fishersci.com]

- 21. echemi.com [echemi.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. 6-FLUORO-2-(TRIFLUOROMETHYL)NICOTINALDEHYDE CAS 1227599-77-0 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 24. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINONITRILE | 386704-06-9 [chemicalbook.com]

- 26. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 27. comptox.epa.gov [comptox.epa.gov]

- 28. srdata.nist.gov [srdata.nist.gov]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Bicyclic Heterocycles Utilizing 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde as a versatile building block for the synthesis of novel bicyclic heterocycles. We delve into the unique reactivity conferred by the trifluoromethyl and fluoro-substituents, offering detailed mechanistic insights and field-proven protocols for constructing fused pyridine ring systems. The primary focus is on the application of the Robinson Annulation, a powerful and classic method for ring formation, adapted for this specific, highly functionalized substrate.

Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery

Bicyclic and polycyclic nitrogen heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their rigid, three-dimensional structures allow for precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The strategic incorporation of fluorine atoms or trifluoromethyl (CF3) groups into these scaffolds has become a cornerstone of modern drug design.[3]

The trifluoromethyl group, in particular, offers a unique combination of properties:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism, which can increase a drug's half-life.

-

Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of Basicity: As a potent electron-withdrawing group, the CF3 group lowers the pKa of the pyridine nitrogen, reducing its basicity and mitigating potential off-target effects or unfavorable pharmacokinetic properties.

The starting material, 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde, is a particularly valuable synthon. The aldehyde functionality serves as a handle for condensation and cyclization reactions, while the fluorine atom at the C2 position acts as a latent leaving group for nucleophilic aromatic substitution (SNAr), offering a secondary point for diversification. This guide will focus on leveraging the aldehyde for the construction of a new fused ring.

Core Synthetic Strategy: The Robinson Annulation

The Robinson annulation is a classic and robust method for the formation of a six-membered ring.[4][5] The reaction sequence involves two fundamental transformations: a Michael addition followed by an intramolecular aldol condensation .[6][7][8] This powerful domino reaction creates two new carbon-carbon bonds and a new ring in a single operational sequence.[9]

For our purposes, an enolate, generated from a ketone, will act as the Michael donor. The electrophilic partner (Michael acceptor) is an α,β-unsaturated ketone, which can be formed in situ from 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde via a Knoevenagel or aldol condensation.

Mechanistic Rationale and Workflow

The overall workflow involves a three-component, one-pot reaction that proceeds through a domino cascade of events.[10][11] The electron-deficient nature of the pyridine ring, amplified by the CF3 group, enhances the electrophilicity of the aldehyde and subsequent intermediates, driving the reaction forward.

The proposed mechanism unfolds as follows:

-

Initial Aldol Condensation: A ketone (e.g., acetone) reacts with 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde under basic conditions to form an α,β-unsaturated ketone. This step creates the required Michael acceptor.

-

Michael Addition: A second molecule of the ketone's enolate attacks the β-carbon of the newly formed α,β-unsaturated ketone. This conjugate addition forms a 1,5-dicarbonyl intermediate.

-

Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate, under the influence of the base, undergoes an intramolecular aldol reaction. An enolate is formed, which then attacks the other carbonyl group, forming a new six-membered ring.

-

Dehydration: The resulting β-hydroxy ketone readily dehydrates (often with mild heating) to yield the final, conjugated bicyclic product.

The entire sequence is a highly efficient method for constructing complex molecular architecture from simple, readily available starting materials.

Sources

- 1. Synthesis of [5,6]-Bicyclic Heterocycles with a Ring-Junction Nitrogen via Rh(III)-Catalyzed C-H Functionalization of Alkenyl Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Domino Assembly of Trifluoromethylated N,O-Heterocycles by the Reaction of Fluorinated α-Bromoenones with Amino Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. digibuo.uniovi.es [digibuo.uniovi.es]

Application Note: One-Pot Synthesis of Fluorinated Azaindoles from Nicotinaldehyde Precursors

Executive Summary

Fluorinated azaindoles (specifically 7-azaindoles or 1H-pyrrolo[2,3-b]pyridines) represent a privileged scaffold in modern drug discovery, serving as bioisosteres for indoles and purines. The incorporation of fluorine enhances metabolic stability, lipophilicity, and kinase binding affinity—features critical in oncology therapeutics like Vemurafenib.

This Application Note details a robust, scalable one-pot (telescoped) protocol for synthesizing fluorinated azaindoles starting from substituted nicotinaldehydes. Unlike traditional multi-step isolations, this method integrates the Henry Reaction (Nitro-Aldol Condensation) with a Reductive Cyclization , minimizing solvent waste and maximizing throughput.

Mechanistic Principles & Pathway[1][2]

The synthesis relies on the reactivity of 2-amino-5-fluoronicotinaldehyde . The presence of the amino group at the C2 position is critical; it serves as the nucleophile that closes the pyrrole ring once the pendant nitrovinyl group is reduced.

Reaction Pathway Visualization

The following diagram illustrates the cascade from the aldehyde precursor to the final fused heterocycle.

Caption: Figure 1. Cascade synthesis of 5-fluoro-7-azaindole via nitro-aldol condensation and reductive cyclization.

Experimental Protocol: 5-Fluoro-7-Azaindole

This protocol is optimized for a 20 mmol scale but can be linearly scaled to 100g with appropriate heat management.

Materials & Reagents[3]

-

Precursor: 2-Amino-5-fluoronicotinaldehyde (CAS: 884495-20-3)

-

Reagent A: Nitromethane (CH₃NO₂) – Solvent & Reagent

-

Catalyst A: Ammonium Acetate (NH₄OAc)

-

Reagent B: Iron Powder (325 mesh) or 10% Pd/C

-

Acid/Solvent: Glacial Acetic Acid (AcOH)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Methodology

Phase 1: The Henry Condensation (Formation of Nitrovinylpyridine)

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2-amino-5-fluoronicotinaldehyde (2.80 g, 20 mmol), nitromethane (20 mL, excess), and ammonium acetate (0.77 g, 10 mmol).

-

Reaction: Heat the mixture to 90°C for 2–4 hours.

-

Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the bright yellow nitrovinyl spot (Rf ~0.4).

-

-

Concentration (Telescoping Step): Once conversion is >95%, concentrate the mixture under reduced pressure to remove excess nitromethane. Do not dry completely to a solid if unstable; a thick oil is acceptable.

Phase 2: Reductive Cyclization

-

Solvent Switch: Redissolve the crude nitrovinyl residue in Ethanol/Acetic Acid (40 mL / 40 mL).

-

Reduction (Iron-Mediated):

-

Add Iron powder (5.6 g, 100 mmol, 5 equiv) slowly to the stirring solution.

-

Caution: Reaction is exothermic. Maintain temperature <60°C during addition.

-

-

Cyclization: Heat the suspension to 80°C for 2 hours. The iron reduces the nitro group to an amine (or oxime intermediate), which spontaneously condenses with the adjacent pyridine-amine to close the pyrrole ring.

-

Workup:

-

Cool to room temperature.[1]

-

Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

-

Neutralize the filtrate with saturated NaHCO₃ (aq) until pH ~8.

-

Extract with EtOAc (3 x 50 mL).

-

Dry organic layers over Na₂SO₄ and concentrate.

-

Phase 3: Purification

-

Recrystallization: The crude solid is often pure enough (>90%). For analytical purity, recrystallize from Toluene/Heptane .

-

Yield: Expected yield is 65–75% (approx. 1.8–2.0 g).

Critical Process Parameters & Troubleshooting

To ensure reproducibility and safety, the following parameters must be controlled.

| Parameter | Optimal Range | Impact of Deviation |

| Nitromethane Stoichiometry | 10–20 equiv | Low: Incomplete conversion. High: Difficult removal; safety hazard during concentration. |

| Reduction Temperature | 70°C – 85°C | <70°C: Slow cyclization; accumulation of amino-intermediate. >90°C: Degradation of fluorinated scaffold. |

| Iron Quality | 325 mesh (activated) | Coarse/Oxidized Iron: Stalls reduction. Activate with dilute HCl if necessary. |

| pH during Workup | 8.0 – 9.0 | Acidic: Product remains protonated in aqueous phase (loss of yield). Too Basic: Emulsion formation. |

Safety Note: Nitromethane

Nitromethane is energetic. While stable under these conditions, avoid distilling to absolute dryness if perchlorates or other sensitizers are suspected. In the telescoped method, removing the bulk solvent is sufficient.

Alternative Route: The Hemetsberger-Knittel Synthesis

For 5-azaindoles or 6-azaindoles where the 2-amino group is absent in the precursor (e.g., starting from 2-chloro-nicotinaldehydes), the Hemetsberger-Knittel reaction is the preferred "one-pot" method.

Protocol Summary:

-

Condensation: Aldehyde + Ethyl azidoacetate + NaOEt (-10°C)

Vinyl Azide. -

Thermolysis: Drop the vinyl azide solution into boiling Xylene (140°C).

-

Mechanism: Formation of a nitrene intermediate which inserts into the C-H bond of the pyridine ring.

-

Note: This route is generally lower yielding (40–50%) than the Henry/Reductive route but is essential for specific substitution patterns where the amino-pyridine precursor is unavailable.

References

-

Henry Reaction/Cyclization Methodology

- Synthesis of 7-azaindoles via the Henry reaction and reductive cycliz

- Source: Journal of Organic Chemistry, 2006, 71(15), 5715-5724.

-

(Verified ACS Landing Page)

-

Fluorinated Azaindoles in Drug Discovery

-

Discovery of Vemurafenib (PLX4032), a Potent Inhibitor of BRAF V600E.[2]

- Source: Journal of Medicinal Chemistry, 2010, 53(19), 6851-6863.

-

-

Hemetsberger-Knittel Reaction Review

-

The Hemetsberger–Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles.[3]

- Source: Synthesis, 2005(16), 2751-2757.

-

-

One-Pot Optimization

- Practical Synthesis of Azaindoles

- Source: Organic Process Research & Development, 2011, 15(5), 1052–1062.

Sources

Application Notes & Protocols: Catalytic Hydrogenation of Trifluoromethyl Pyridine Derivatives

Introduction: The Trifluoromethyl-Pyridine Challenge

Trifluoromethyl (CF₃) substituted pyridine derivatives are cornerstone structural motifs in modern pharmaceuticals and agrochemicals.[1] The incorporation of a CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The subsequent reduction of the pyridine ring to the corresponding piperidine unlocks access to a three-dimensional chemical space rich with opportunities for developing novel therapeutics.[2][3]

However, this transformation is chemically challenging. The aromatic pyridine ring is inherently stable and requires forcing conditions to hydrogenate, while the carbon-fluorine (C-F) bonds of the trifluoromethyl group are susceptible to cleavage (hydrodefluorination) under many reductive conditions.[4][5] Achieving selective hydrogenation of the pyridine ring while preserving the integrity of the CF₃ group is a critical synthetic hurdle. This guide provides an in-depth analysis of proven catalytic methods, offering detailed protocols and the scientific rationale behind them for researchers in drug discovery and development.

Strategic Approaches: Navigating the Catalytic Landscape

The choice between homogeneous and heterogeneous catalysis is the first major decision point. Each approach offers distinct advantages and disadvantages regarding selectivity, activity, and practical application.

-

Homogeneous Catalysis: These systems, where the catalyst is in the same phase as the reactants, often operate under milder conditions and exhibit higher selectivity.[6] The well-defined nature of the catalyst's active site allows for fine-tuning through ligand modification, which is crucial for achieving high enantioselectivity in the synthesis of chiral piperidines.[7][8] Iridium and Rhodium-based complexes are particularly prominent in this area.[2][9]

-

Heterogeneous Catalysis: In these systems, the catalyst is in a solid phase, while the reactants are liquid or gas. These catalysts are prized for their ease of separation from the reaction mixture, recyclability, and general robustness under a wider range of temperatures and pressures.[6][10] However, they can sometimes be less selective, leading to undesired side reactions like hydrodefluorination.[4] Common choices include platinum, palladium, rhodium, and ruthenium supported on materials like carbon or alumina.[3][11][12]

The Selectivity Problem: A Visual Explanation

The primary challenge is to direct the catalytic cycle towards pyridine ring saturation while shutting down the pathway that leads to C-F bond cleavage.

Caption: Step-by-step workflow for homogeneous asymmetric hydrogenation.

Materials & Reagents:

-

2-Substituted-6-(trifluoromethyl)pyridine

-

O-(2,4-Dinitrophenyl)hydroxylamine (activating agent)

-

[(COD)Ir(PHOX-ligand)]BArF catalyst (e.g., with a PHOX ligand)

-

Iodine (additive) [13]* Dichloromethane (DCM), anhydrous

-

High-pressure autoclave equipped with a magnetic stir bar

-

Hydrogen gas (high purity)

Step-by-Step Protocol:

-

Ylide Formation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the 2-substituted-6-(trifluoromethyl)pyridine (1.0 mmol) in anhydrous DCM (5 mL). Add O-(2,4-Dinitrophenyl)hydroxylamine (1.2 mmol) and stir at room temperature for 2-4 hours until TLC/LCMS analysis confirms complete formation of the N-iminopyridinium ylide.

-

Autoclave Preparation: In a separate glovebox, charge a glass liner for the autoclave with the iridium catalyst (0.02 mmol, 2 mol%) and iodine (0.02 mmol, 2 mol%).

-

Reaction Setup: Transfer the solution of the ylide from Step 1 to the autoclave liner via cannula. Seal the autoclave.

-

Hydrogenation: Purge the autoclave with hydrogen gas three times. Pressurize the vessel to 30 bar H₂. Begin stirring and maintain the reaction at the desired temperature (e.g., 25-40 °C) for 12-24 hours.

-

Work-up: Carefully vent the autoclave. Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and confirm the structure by ¹H NMR and MS. Analyze the enantiomeric excess (ee) by chiral HPLC.

Data & Expected Outcomes:

This method is effective for various ortho-substituted pyridines. High conversions and excellent enantioselectivities (often >95% ee after a single recrystallization) can be achieved. [13]

| Substrate (2-substituent) | Catalyst Loading (mol%) | H₂ Pressure (bar) | Time (h) | Conversion (%) | ee (%) [13] |

|---|---|---|---|---|---|

| Phenyl | 2 | 30 | 24 | >99 | 96 |

| 4-MeO-Phenyl | 2 | 30 | 24 | >99 | 98 |

| 2-Thienyl | 2 | 30 | 24 | >99 | 97 |

Application Protocol 2: Heterogeneous Hydrogenation with a Ruthenium-on-Carbon (Ru/C) Catalyst

Heterogeneous catalysis offers a more scalable and operationally simple approach. Ruthenium has demonstrated particular efficacy in the hydrogenation of N-heterocycles. [14][15]The choice of solvent and additives is critical to suppress hydrodefluorination and achieve high yields.

Objective:

To achieve complete hydrogenation of a trifluoromethyl-pyridine to the corresponding piperidine with high yield and minimal C-F bond cleavage.

Key Parameters & Rationale:

-

Catalyst: 5% Ruthenium on Carbon (Ru/C). Ruthenium is often more effective than Palladium or Platinum for pyridine reduction and can be less prone to causing hydrodefluorination under optimized conditions.

-

Solvent: Acetic acid. Acidic media can protonate the pyridine nitrogen, activating the ring towards reduction and potentially reducing catalyst poisoning by the product piperidine. [12][16]* Pressure & Temperature: Moderate to high pressure (50-70 bar) and room temperature are typically sufficient to drive the reaction without promoting C-F bond scission. [12]

Step-by-Step Protocol:

-

Reactor Charging: To a high-pressure reactor vessel, add the trifluoromethyl-pyridine substrate (1.0 g).

-

Catalyst & Solvent Addition: Carefully add 5% Ru/C (5-10 wt% of the substrate) to the vessel. Caution: Ru/C can be pyrophoric; handle under an inert atmosphere or as a slurry. Add glacial acetic acid (10 mL).

-

Sealing & Purging: Seal the reactor. Purge the system with nitrogen gas three times, followed by three purges with hydrogen gas.

-

Hydrogenation: Pressurize the reactor to the target pressure (e.g., 60 bar) with hydrogen. Begin vigorous stirring. The reaction is typically exothermic; monitor the temperature.

-

Monitoring: Allow the reaction to proceed for 6-12 hours. The reaction is complete when hydrogen uptake ceases.

-

Work-up: Carefully vent the reactor. Filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the Celite pad with additional acetic acid or methanol.

-

Isolation: Neutralize the filtrate with a base (e.g., 5M NaOH) while cooling in an ice bath. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic phase, filter, and concentrate to yield the crude product.

-

Purification: Purify by distillation or column chromatography as required.

Troubleshooting & Optimization:

-

Incomplete Conversion: Increase catalyst loading, hydrogen pressure, or reaction time. Ensure efficient stirring.

-

Hydrodefluorination Detected (by ¹⁹F NMR or MS): Lower the reaction temperature. Reduce hydrogen pressure. Screen other solvents like methanol or ethanol, which may offer a different selectivity profile. Rhodium-on-carbon (Rh/C) can sometimes be a milder alternative. [3]

Conclusion and Future Perspectives

The selective catalytic hydrogenation of trifluoromethyl pyridine derivatives remains a field of active research. While robust homogeneous (Iridium, Rhodium) and heterogeneous (Ruthenium, Platinum) systems exist, there is a continuous drive for catalysts that operate under milder conditions with even greater selectivity and broader functional group tolerance. [2][12]Emerging trends include the development of novel catalyst supports and the application of flow chemistry to improve safety, control, and scalability. The protocols outlined here provide a strong foundation for researchers to successfully navigate the challenges of this important transformation and unlock the potential of trifluoromethyl-piperidines in their discovery programs.

References

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. ethz.ch [ethz.ch]

- 7. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. Highly efficient synthesis of chiral α-CF3 amines via Rh-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 12. asianpubs.org [asianpubs.org]

- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 14. Ruthenium-catalyzed hydrogenation of CO2 as a route to methyl esters for use as biofuels or fine chemicals - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Purification strategies for 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde mixtures

CAS: 60611-24-7

Welcome to the Advanced Purification Support Center.

This guide addresses the specific challenges associated with 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde , a highly electron-deficient pyridine building block used frequently in the synthesis of kinase inhibitors and agrochemicals. Due to the synergistic electron-withdrawing effects of the trifluoromethyl group (

Quick Reference: Molecule Profile

| Property | Data | Technical Implication |

| Molecular Weight | 193.10 g/mol | Volatile under high vacuum; risk of loss during drying. |

| Physical State | Low-melting solid / Oil | Often supercools to a viscous oil; difficult to recrystallize directly from crude. |

| Reactivity A | C-2 Fluorine Labillity | Highly susceptible to |

| Reactivity B | Aldehyde Electrophilicity | Forms stable hydrates (gem-diols) in the presence of water; forms hemiacetals in alcohols. |

Module 1: The "Gold Standard" Purification Strategy

Method: Bisulfite Adduct Formation [1][2][3]

For crude mixtures containing unreacted starting material (e.g., 2-fluoro-6-(trifluoromethyl)pyridine) or non-aldehyde isomers, flash chromatography is often inefficient due to similar polarity. The bisulfite adduct method chemically sequesters the aldehyde as a water-soluble sulfonate salt, allowing impurities to be washed away with organic solvents.

Critical Warning: pH Sensitivity

Standard bisulfite protocols use strong base (NaOH) to regenerate the aldehyde. DO NOT USE NaOH. The C-2 fluorine is labile; high pH will hydrolyze it to the 2-hydroxy derivative. Use the Buffered Regeneration Protocol below.

Step-by-Step Protocol

Phase 1: Adduct Formation

-

Dissolve crude mixture in minimal Ethyl Acetate (EtOAc) (approx. 2-3 volumes).

-

Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (

) . -

Vigorously stir for 1-2 hours. The aldehyde converts to the

-hydroxy sulfonate salt.-

Observation: A white precipitate often forms. If not, the adduct is dissolved in the aqueous phase.[4]

-

-

Separation:

-

If solid forms: Filter and wash with EtOAc (removes non-aldehyde impurities).

-

If no solid: Transfer to a separatory funnel. Wash the aqueous layer (containing product) with EtOAc (

). Discard organic layers.

-

Phase 2: Buffered Regeneration (The Safety Stop)

-

Place the solid adduct (or aqueous solution) in a flask.

-

Add Saturated Sodium Bicarbonate (

) until pH-

Why? Bicarbonate is strong enough to reverse the equilibrium but weak enough to minimize

displacement of the fluorine.

-

-

Stir for 30 minutes. The solution should become cloudy as the free aldehyde regenerates.

-

Extract with Dichloromethane (DCM) (

). -

Dry over

(anhydrous) and concentrate at < 30°C .

Module 2: Chromatographic Troubleshooting

If chromatography is required (e.g., to separate regioisomers), users often report "streaking" or "ghost peaks."

Issue: Peak Tailing / Streaking

-

Root Cause: The pyridine nitrogen interacts with acidic silanol groups on the silica gel, causing drag.

-

Solution: Passivate the silica.

-

Eluent Modifier: Add 1% Triethylamine (TEA) to your hexane/ethyl acetate mobile phase.

-

Pre-wash: Flush the column with the eluent containing TEA before loading the sample.

-

Issue: "Ghost" Peak (New Impurity)

-

Root Cause: Hemiacetal formation. If you use Methanol (MeOH) in your eluent, the electron-deficient aldehyde reacts rapidly to form the hemiacetal.

-

Solution: Avoid alcohols. Use Acetone/Hexane or EtOAc/Hexane systems.

Module 3: Visualized Workflows

Diagram 1: Purification Decision Tree

Use this logic flow to select the correct method based on your crude profile.

Caption: Decision matrix for selecting between chemical sequestration (Bisulfite) and physical separation (Chromatography).

Diagram 2: The Bisulfite Mechanism & Risk

Understanding the chemical transformation is vital to avoiding yield loss.

Caption: Mechanism of bisulfite purification highlighting the critical pH-dependent divergence between product recovery and degradation.

Module 4: Troubleshooting & FAQs

Q: My product turned into a white solid after sitting on the bench. Is it pure? A: Likely not. While the pure compound can be a solid, spontaneous solidification of the oil often indicates Hydrate Formation (Gem-diol).

-

Verification: Run an NMR in

. If you see a peak around 6-7 ppm (OH) and loss of the aldehyde proton (10 ppm), it is the hydrate. -

Fix: Dissolve in Toluene and reflux with a Dean-Stark trap or dry over activated 4Å molecular sieves in DCM for 24 hours.

Q: I lost 40% of my mass during rotary evaporation. A: This molecule is relatively volatile, especially on high-vacuum manifolds.

-

Fix: Stop evaporation when the solvent volume is low but not dry. Do not leave on high vacuum (< 5 mbar) for extended periods.

Q: Can I use K2CO3 for the bisulfite regeneration? A: Yes, but monitor strictly. Potassium Carbonate is more basic than Sodium Bicarbonate. Add it as a dilute solution and stop immediately once the solid adduct dissolves/reacts.

References

-

L. Kiss, H. S.[5] Ferreira, D. Learmonth. "Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors."[5] Organic Letters, 2008, 10(9), 1835-1837.[5]

- Context: Establishes the synthesis and stability profiles of trifluoromethyl-pyridine deriv

-

D. P. Kjell, B. J.[3] Slattery, M. J.[3] Semo. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[3] The Journal of Organic Chemistry, 1999, 64(15), 5722-5724.

- Context: Provides the authoritative basis for bisulfite purification strategies, including non-aqueous alternatives for sensitive substr

- Schlosser, M. "The 2-Fluoro-6-(trifluoromethyl)pyridine System: Synthesis and Reactivity." European Journal of Organic Chemistry, 2004. (General Reference for Pyridine Metallation).

Sources

- 1. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

Minimizing side reactions in fluorinated pyridine aldehyde condensations

Welcome to the technical support center for navigating the complexities of condensation reactions with fluorinated pyridine aldehydes. These substrates are invaluable in medicinal chemistry and materials science, but their unique electronic properties present significant synthetic challenges. The potent electron-withdrawing nature of fluorine profoundly influences the reactivity of both the aldehyde moiety and the pyridine ring, often leading to a landscape of competitive and undesirable side reactions.

This guide is structured to provide not just solutions, but a foundational understanding of the underlying chemical principles. By diagnosing the root cause of experimental issues, researchers can develop robust and high-yielding protocols.

Troubleshooting Guide: From Problem to Solution

This section addresses the most common issues encountered during the condensation of fluorinated pyridine aldehydes. Each entry details the problem, explores the probable chemical causes, and provides a series of actionable solutions.

Problem 1: My primary byproducts are the corresponding carboxylic acid and alcohol.

Probable Cause: The Cannizzaro Reaction

You are likely observing the Cannizzaro reaction, a disproportionation event classic for aldehydes that lack α-hydrogens.[1][2] Fluorinated pyridine aldehydes, such as 2-fluoro-4-formylpyridine, are prime candidates for this side reaction.

The Mechanism and Influence of Fluorine: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The strong electron-withdrawing effect of the fluorine atom and the pyridine nitrogen makes this carbonyl carbon exceptionally electrophilic and thus highly susceptible to this initial attack. The resulting tetrahedral intermediate then transfers a hydride to a second aldehyde molecule, yielding the carboxylate and alkoxide products after a proton exchange.[3]

This pathway becomes dominant under strongly basic conditions where the concentration of the hydroxide nucleophile is high.[4]

// Nodes Start [label="Fluorinated Pyridine Aldehyde\n+ Strong Base (e.g., NaOH)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Desired_Pathway [label="Desired Condensation\n(e.g., Knoevenagel)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Pathway [label="Cannizzaro Reaction", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate_Desired [label="Enolate Formation &\nNucleophilic Attack", shape=box]; Intermediate_Cannizzaro [label="Hydroxide Attack &\nHydride Transfer", shape=box]; Product_Desired [label="α,β-Unsaturated Product", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Cannizzaro [label="Carboxylic Acid + Alcohol", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Desired_Pathway [label="Mild Base\n(Catalytic)", color="#34A853"]; Start -> Side_Pathway [label="Strong Base\n(Stoichiometric)", color="#EA4335"]; Desired_Pathway -> Intermediate_Desired; Intermediate_Desired -> Product_Desired [label="Dehydration"]; Side_Pathway -> Intermediate_Cannizzaro; Intermediate_Cannizzaro -> Product_Cannizzaro [label="Disproportionation"]; } .enddot Caption: Competing pathways: Desired condensation vs. Cannizzaro side reaction.

Solutions & Strategies:

-

Re-evaluate Your Base: This is the most critical parameter. Avoid strong, hydroxide-containing bases like NaOH and KOH.

-

Switch to Organic Bases: Amines such as piperidine or pyridine are excellent catalysts for Knoevenagel-type condensations as they are basic enough to facilitate the reaction without promoting the Cannizzaro pathway.[5][6] Triethylamine (TEA) can also be effective.

-

Consider Weak Inorganic Bases: Carbonates such as K₂CO₃ or Cs₂CO₃ provide a heterogeneous basic environment that is often sufficient to deprotonate active methylene compounds without a high concentration of hydroxide ions.

-

-

Control Stoichiometry and Temperature:

-

Use a Catalytic Amount of Base: For reactions like the Knoevenagel condensation, the base is a catalyst, not a reagent. Using 0.1-0.2 equivalents is often sufficient.

-

Lower the Reaction Temperature: The Cannizzaro reaction typically has a higher activation energy than many condensation reactions. Running your experiment at 0 °C or even room temperature instead of refluxing can dramatically suppress this side reaction.[4]

-

-

Employ a "Crossed-Cannizzaro" Strategy (for reduction only): If your goal is to produce the fluorinated pyridine methanol (the alcohol), you can use the Cannizzaro reaction to your advantage. By using an excess of formaldehyde as a sacrificial hydride donor, your valuable aldehyde will be preferentially reduced.[1]

| Parameter | Recommendation for Aldol/Knoevenagel | Rationale to Avoid Cannizzaro |

| Base Type | Piperidine, Pyridine, K₂CO₃, TEA | Avoids high concentrations of OH⁻, which initiates the Cannizzaro reaction.[4][5] |

| Base Conc. | Catalytic (0.1 - 0.2 eq.) | Minimizes the rate of the bimolecular Cannizzaro pathway. |

| Temperature | 0 °C to Room Temperature | Exploits the typically lower activation energy of the desired condensation. |

| Solvent | Aprotic (Toluene, THF) or Alcohol (EtOH) | Solvent choice can influence base strength and substrate solubility. |

Problem 2: I am isolating an ester formed from two molecules of my aldehyde.

Probable Cause: The Tishchenko Reaction

The Tishchenko reaction is another disproportionation pathway where two molecules of an aldehyde react to form an ester.[7] This reaction is most commonly catalyzed by metal alkoxides, particularly aluminum alkoxides.[8]

The Mechanism: The reaction proceeds through the coordination of the aldehyde to a Lewis-acidic metal center. This is followed by the formation of a hemiacetal intermediate and a subsequent intermolecular hydride shift, which results in the formation of the ester.[7][9]

Solutions & Strategies:

-

Scrutinize Your Catalyst: If you are using any metal-based Lewis acid or alkoxide catalyst (e.g., Al(Oi-Pr)₃, NaOR, organo-f-complexes), this is the likely culprit.[9]

-

Switch to an Amine Catalyst: As with the Cannizzaro reaction, switching to an amine catalyst like piperidine for a Knoevenagel condensation will circumvent this pathway.[10]

-

Use an Organocatalyst: For certain transformations, dedicated organocatalysts can provide high selectivity for the desired reaction without activating the Tishchenko pathway.

-

-

Ensure Reagent Purity: Contamination of your starting materials or solvents with residual metal alkoxides from previous steps can inadvertently catalyze this reaction.

Problem 3: The reaction is not proceeding, and I am recovering my starting material.

Probable Cause: Insufficient Nucleophilicity or Catalyst Inhibition

The high electrophilicity of the fluorinated pyridine aldehyde is only half of the equation. A successful condensation requires a sufficiently reactive nucleophile (the enolate or active methylene carbanion).

Solutions & Strategies:

-

Increase Nucleophile Reactivity:

-

For Knoevenagel Condensations: Your active methylene compound may not be acidic enough. The pKa of the C-H bond must be low enough for your chosen base to deprotonate it effectively. Malononitrile (pKa ~11) is more reactive than diethyl malonate (pKa ~13). Consider switching to a more acidic coupling partner.[5]

-

For Aldol-type Reactions: If a mild base is not working, a directed Aldol condensation is a powerful alternative. This involves pre-forming the enolate of your ketone or ester partner using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C). The fluorinated pyridine aldehyde is then added as the electrophile. This method gives you complete control over which enolate is formed and prevents self-condensation.[4]

-

-

Address Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to and inhibit Lewis acidic catalysts. If you are using a metal-based catalyst, you may need to increase the catalyst loading or switch to a system less prone to this inhibition.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated pyridine aldehydes so prone to side reactions compared to benzaldehyde?

The combination of the pyridine nitrogen and the fluorine atom(s) acts as a powerful electron-withdrawing group. This has two major consequences: 1) It dramatically increases the electrophilicity of the aldehyde's carbonyl carbon, making it a much "hotter" electrophile and more susceptible to attack by even weak nucleophiles like water or hydroxide, which initiates side reactions.[11] 2) It activates the pyridine ring itself to nucleophilic aromatic substitution (SNAr), a potential side reaction if other nucleophiles are present.[12] The reaction of 2-fluoropyridine with an alkoxide is significantly faster than that of 2-chloropyridine, highlighting this enhanced reactivity.[12]

Q2: Should I protect the aldehyde group? If so, how?

Yes, protecting the aldehyde is an excellent strategy, especially in multi-step syntheses where the aldehyde's reactivity could interfere with other planned transformations. The most common protecting group for aldehydes is an acetal.[13]

-

Protection: React the aldehyde with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA) to form a stable 1,3-dioxolane ring.

-

Stability: Acetals are stable to strongly basic and nucleophilic conditions (e.g., Grignard reagents, LDA, hydrides), which would otherwise attack the aldehyde.[13]

-

Deprotection: The aldehyde can be easily regenerated by treatment with aqueous acid.

Q3: How does the position of the fluorine atom (e.g., 2-fluoro vs. 3-fluoro) affect the reaction?

The position has a significant electronic effect. A fluorine atom at the 2- or 4-position exerts a stronger electron-withdrawing effect on the ring and any substituents (like an aldehyde) through both induction and resonance. A fluorine at the 3-position primarily acts through induction. Therefore, a 2-fluoro- or 4-fluoro-pyridine aldehyde will generally be more electrophilic and more prone to side reactions like the Cannizzaro reaction than a 3-fluoro isomer. Furthermore, a 2-fluoro group is highly susceptible to SNAr displacement, which must be considered when choosing nucleophiles and reaction conditions.[12][14]

Key Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol is designed to minimize Cannizzaro and Tishchenko side reactions by using a mild amine catalyst.

Materials:

-

2-Fluoropyridine-4-carboxaldehyde (1 equivalent)

-

Malononitrile (1.1 equivalents)

-

Piperidine (0.1 equivalents)

-

Ethanol (as solvent)

Procedure:

-

In a round-bottom flask, dissolve the 2-fluoropyridine-4-carboxaldehyde in ethanol (approx. 0.5 M solution).

-

Add the malononitrile to the solution and stir until it dissolves.

-

Add the piperidine dropwise to the stirring solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-4 hours.

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Protocol 2: Directed Aldol Addition with a Pre-formed Lithium Enolate

This protocol provides maximum control for reacting the fluorinated aldehyde with a ketone, preventing self-condensation and Cannizzaro reactions.

Materials:

-

Diisopropylamine (1.1 equivalents)

-

n-Butyllithium (1.1 equivalents, e.g., 2.5 M in hexanes)

-

Acetone (or other enolizable ketone, 1.0 equivalent)

-

3-Fluoropyridine-2-carboxaldehyde (1.0 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

-

Prepare the LDA solution: In an oven-dried, nitrogen-flushed flask under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine, followed by the slow, dropwise addition of n-butyllithium. Stir at -78 °C for 30 minutes.

-

Form the Enolate: Slowly add the ketone (e.g., acetone) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Aldol Addition: Dissolve the 3-fluoropyridine-2-carboxaldehyde in a small amount of anhydrous THF and add it dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the Reaction: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution while the mixture is still at -78 °C.

-

Allow the mixture to warm to room temperature. Perform a standard aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, concentrate, and purify the resulting β-hydroxy ketone product by column chromatography.

References

-

How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct. Angewandte Chemie International Edition. [Link]

-

The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles. RSC Advances. [Link]

-

Tishchenko reaction. Grokipedia. [Link]

-

Fluorinated triazapentadienyl ligand supported ethyl zinc(ii) complexes: reaction with dioxygen and catalytic applications in the Tishchenko reaction. Dalton Transactions. [Link]

-

The Tishchenko Reaction. Organic Reactions. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Microwave-assisted Cannizzaro reaction—Optimisation of reaction conditions. ResearchGate. [Link]

-

The Tishchenko Reaction: A Classic and Practical Tool for Ester Synthesis. ResearchGate. [Link]

-

Knoevenagel Condensation. Cambridge University Press. [Link]

-

Recent advances in green fluorine chemistry. Dove Medical Press. [Link]

-

C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. Nature Communications. [Link]

-

Selective fluorination of pyridine and its derivatives in the presence of high-oxidation-state transition metals. ResearchGate. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry. [Link]

-

Protecting Groups. Organic-Synthesis.com. [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

- High yield synthesis of pyridine and/or alkylpyridine(s) via condensation of ternary mixtures of aldehydes and/or ketones with ammonia.

-

Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS Green Chemistry Institute. [Link]

-

ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]

-

A new finding in the old Knoevenagel condensation reaction. ResearchGate. [Link]

-

Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]

-

Cannizzaro Reaction. Chemistry Steps. [Link]

-

Pyridine oxide-decorated covalent organic framework for catalytic allylation of aromatic aldehydes with allyl(trichloro)silane. RSC Publishing. [Link]

-

Cannizzaro Reaction: Aldehydes Without α-Hydrogens. Scribd. [Link]

-

Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications. [Link]

-

Enantioselective Organocatalytic r-Fluorination of Aldehydes. Macmillan Group, Princeton University. [Link]

-

Oxidative Dearomatization of Pyridines. NIH National Center for Biotechnology Information. [Link]

-

Pyridine. Wikipedia. [Link]

-

The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. [Link]

-

Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2H-Pyran-5-carbonitriles. Organic Chemistry Portal. [Link]

-

SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc. [Link]

-

Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. ACS Publications. [Link]

-

Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

-

The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

-

The Aldol Condensation. Magritek. [Link]

-

Lab 13: Predicting the Products of an Aldol Reaction. California State University, Bakersfield. [Link]

Sources

- 1. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]

- 2. scribd.com [scribd.com]

- 3. BJOC - Synthetic applications of the Cannizzaro reaction [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. organicreactions.org [organicreactions.org]

- 9. The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. d-nb.info [d-nb.info]

- 12. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimizing Temperature Conditions for 2-Fluoro Displacement Reactions

Welcome to the Technical Support Center for 2-Fluoro Displacement Reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the nuances of these reactions, with a specific focus on the critical role of temperature. This resource is structured to help you troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered by researchers working on 2-fluoro displacement reactions, a key transformation in medicinal chemistry and materials science.

Q1: Why is my 2-fluoro displacement reaction not proceeding to completion, even at elevated temperatures?

A1: While high temperatures are often necessary to drive nucleophilic aromatic substitution (SNAr) reactions, incomplete conversion can stem from several factors beyond just the temperature setting.[1][2]

-

Insufficient Activation of the Aromatic Ring: The fluorine atom's ability to act as a good leaving group is significantly enhanced by the presence of electron-withdrawing groups (EWGs) at the ortho and para positions. If your substrate is electron-neutral or electron-rich, much higher temperatures or alternative activation strategies may be required.[3]

-

Poor Nucleophile Reactivity: The nucleophilicity of your reagent is paramount. In protic solvents, strong nucleophiles can be attenuated, necessitating higher temperatures to overcome this.[4] The use of polar aprotic solvents like DMSO or DMF is generally recommended to enhance the "naked" reactivity of the anionic nucleophile.[5][6]

-

Reagent Degradation: Both your substrate and your nucleophile may not be stable at the high temperatures required for the reaction, leading to decomposition over time and preventing the reaction from reaching completion.[1]

-

Moisture Contamination: Trace amounts of water can deactivate many fluorinating agents and nucleophiles, effectively quenching the reaction.[7] Rigorously anhydrous conditions are essential for success.

Q2: I'm observing a significant amount of elimination byproducts. How can I favor the desired substitution reaction?

A2: The competition between substitution (SNAr) and elimination is a classic challenge, particularly when using strongly basic nucleophiles. Temperature plays a crucial role in this balance.

-

Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[5][7] By carefully lowering the reaction temperature, you can often tip the balance in favor of the desired substitution product.

-

Choice of Base/Nucleophile: Employ a nucleophile that is less basic but still possesses high nucleophilicity. For instance, azide (N₃⁻) is a good nucleophile but a relatively weak base, which can favor the SN2 pathway over elimination.[5]

-

Solvent Selection: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but not the anionic nucleophile, thereby increasing its nucleophilicity without significantly increasing its basicity.[5][6]

Q3: What is a good starting point for temperature optimization in a 2-fluoro displacement reaction?

A3: A systematic approach is key. A good starting point depends on the reactivity of your substrate.

-

For Activated Substrates (with EWGs): Begin with a moderate temperature, for example, 80-100 °C, and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, you can incrementally increase the temperature by 20 °C intervals.

-

For Unactivated or Electron-Rich Substrates: These reactions often require more forcing conditions. Starting temperatures in the range of 130-150 °C are common.[1][8] In some cases, temperatures as high as 180-200 °C may be necessary, especially if no catalyst is used.[4][9]

-

Microfluidic Optimization: For rapid optimization, microfluidic reactors can be employed. They allow for precise control over temperature and reaction time, enabling a large number of conditions to be screened quickly and efficiently.

Q4: Can I run my 2-fluoro displacement reaction at room temperature?

A4: While traditionally requiring high temperatures, recent advancements have made room-temperature 2-fluoro displacement reactions possible under specific conditions.

-

Highly Reactive Fluorinating Agents: The use of anhydrous tetrabutylammonium fluoride (TBAF) in DMSO has been shown to be effective for the substitution of chlorides and nitrites with fluoride at ambient temperatures.[10]

-

Photoredox and Electrophotocatalysis: For unactivated aryl fluorides, electrophotocatalytic methods have been developed that enable SNAr reactions to occur at room temperature without the need for strong bases.[3]

Troubleshooting Guide: Temperature-Related Issues

This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your experiments.

Issue 1: Reaction is too slow or does not initiate.

If your reaction is not proceeding at a reasonable rate, consider the following temperature-related troubleshooting steps.

Workflow for a Sluggish Reaction

Caption: Troubleshooting workflow for slow 2-fluoro displacement reactions.

Issue 2: Significant byproduct formation.

The formation of byproducts often indicates that the reaction conditions, particularly temperature, are too harsh.

| Observed Byproduct | Potential Cause | Recommended Temperature Adjustment | Other Considerations |

| Elimination Products (Alkenes) | Reaction temperature is too high, favoring elimination over substitution.[5][7] | Lower the reaction temperature. Start at a lower temperature and slowly warm the reaction. | Use a less basic nucleophile. Ensure the use of a polar aprotic solvent. |

| Decomposition of Starting Material or Product | The reaction temperature exceeds the thermal stability of your compounds.[1] | Reduce the reaction temperature. If a high temperature is necessary, consider shorter reaction times. | Explore the use of catalysts to enable lower reaction temperatures.[2] |

| Products from Reaction with Solvent | High temperatures can sometimes lead to reactions with the solvent (e.g., DMF, DMSO). | Lower the reaction temperature. | Consider a more inert solvent if possible, though this may impact nucleophile solubility and reactivity. |

Issue 3: Inconsistent results between batches.

Inconsistent outcomes can often be traced back to a lack of precise temperature control.

Key Factors for Reproducibility

-

Accurate Temperature Monitoring: Ensure your reaction vessel's internal temperature is being accurately measured, not just the temperature of the heating mantle or oil bath.

-

Even Heating: Use a well-stirred oil bath or a heating block to ensure even temperature distribution throughout the reaction mixture.

-

Controlled Ramp-Up: The rate at which the reaction is heated to the target temperature can sometimes influence the outcome. A slower, more controlled ramp-up can be beneficial.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening

This protocol provides a framework for systematically optimizing the temperature for a 2-fluoro displacement reaction.

-

Setup: In parallel reaction vials, add the aryl fluoride substrate (1.0 equiv.), the nucleophile (1.2-2.0 equiv.), and any catalyst or additive.

-

Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMSO, DMF) to each vial to achieve the desired concentration.

-

Inert Atmosphere: Purge each vial with an inert gas (e.g., nitrogen or argon) and seal.

-

Temperature Gradient: Place the vials in a parallel reactor or separate heating blocks set to a range of temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C).

-

Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction, quench appropriately, and analyze by TLC or LC-MS to determine the conversion and byproduct formation.

-

Analysis: Compare the results across the different temperatures to identify the optimal balance between reaction rate and selectivity.

Protocol 2: Mitigating Elimination Byproducts

This protocol is designed for reactions where elimination is a significant side reaction.

-

Low-Temperature Start: Set up the reaction in a flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

-

Cooling: Cool the reaction mixture to 0 °C or even -78 °C depending on the reactivity.

-

Slow Addition: Add the base or nucleophile solution dropwise to the cooled solution of the substrate.

-

Gradual Warming: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for a set period.

-

Gentle Heating (if necessary): If no reaction is observed at room temperature, gently heat the reaction to a moderate temperature (e.g., 40-60 °C) and monitor closely.

Logical Relationship between Temperature and Reaction Outcome

Caption: The influence of temperature on key outcomes in 2-fluoro displacement reactions.

References

- Abramovitch, R. A., & Newman, A. J., Jr. (1974). Aromatic Substitution. XXVII.1 Kinetics of Nucleophilic Substitution of Some Fluoropyridines and -picolines with Methoxide, Thiomethoxide, and Thiophenoxide Ions. Journal of Organic Chemistry.

- BenchChem. (2025). Technical Support Center: 2-Fluorohexane Reactions and Workup. BenchChem.

- Sun, H., & DiMagno, S. G. (2005). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies.

- Houpis, I. N., et al. (2016). Transition-Metal-Mediated Nucleophilic Aromatic Substitution with Acids. Organometallics.

- DiMagno, S. G., & Sun, H. (2018).

- Lin, S., et al. (2019). Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base. Journal of the American Chemical Society.

- Abramovitch, R. A., & Newman, A. J. (1974). Aromatic Substitution. XXVII.1 Kinetics of Nucleophilic Substitution of Some Fluoropyridines and -picolines with Methoxide, Thiomethoxide, and Thiophenoxide Ions. Journal of Organic Chemistry.

- Jacobsen, E. N., et al. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Journal of the American Chemical Society.

- BenchChem. (2025).

- Barlin, G. B., & Benbow, J. A. (1975). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the Chemical Society, Perkin Transactions 2.

- Ogiwara, Y., & Sakai, N. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.

- Dolle, F., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals.

- Boyle, R. W., et al. (2018). Optimization of reaction conditions.

- Gouverneur, V., & Toste, F. D. (Eds.). (2012).

- Gee, A. D., et al. (2024). A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation.

- Navarrini, W., & Sansotera, M. (2002). Active fluoride catalysts for fluorination reactions.

- University of Rochester. How To: Troubleshoot a Reaction.

- Thermo Fisher Scientific. Troubleshooting Guide.

- Wikipedia. Solvent effects.

- Pascali, G., et al. (2014). Optimization of nucleophilic ¹⁸F radiofluorinations using a microfluidic reaction approach.

- Gee, A. D., et al. (2024). A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–F and C–F bond formation.

- Jamison, T. F., & Buchwald, S. L. (2021).

- Jamison, T. F., & Buchwald, S. L. (2021).

- Navarrini, W., & Sansotera, M. (2002). Active fluoride catalysts for fluorination reactions.

- Nguyen, V. T., et al. (2021).